2'-(Oxiranylmethoxy)-3-phenylpropiophenon

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZMQKJKLUZHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945180 | |

| Record name | 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22525-95-7 | |

| Record name | 1-[2-(2-Oxiranylmethoxy)phenyl]-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22525-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Oxiranylmethoxy)-3-phenylpropiophenon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(oxiranylmethoxy)-3-phenylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-(OXIRANYLMETHOXY)-3-PHENYLPROPIOPHENON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK418W0W6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, a significant impurity and synthetic intermediate related to the antiarrhythmic drug Propafenone. This document details the chemical structure, physicochemical properties, and a plausible synthetic pathway. While extensive biological data on this specific compound is not publicly available, its relationship to Propafenone suggests potential areas for pharmacological investigation. This guide aims to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the necessary chemical information to facilitate further study.

Chemical Structure and Identification

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a propiophenone derivative characterized by the presence of an oxiranylmethoxy group at the 2'-position of the phenyl ring.

Systematic IUPAC Name: 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one

Synonyms: Propafenone Impurity C, 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone[1]

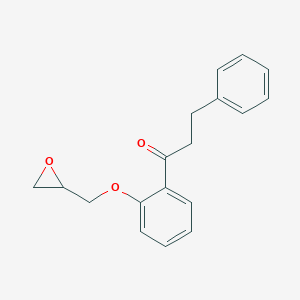

Chemical Structure:

Caption: Chemical structure of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H18O3 | [1] |

| Molecular Weight | 282.33 g/mol | [1] |

| CAS Number | 22525-95-7 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 452.8±25.0 °C (Predicted) | [1] |

| Density | 1.164±0.06 g/cm³ (Predicted) | [1] |

| SMILES | O=C(CCc1ccccc1)c2ccccc2OCC3CO3 | [2] |

| InChI | InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2 | [3] |

Synthesis

The synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone can be logically approached via a two-step process starting from 2'-hydroxy-3-phenylpropiophenone. This precursor is a known impurity of Propafenone (Propafenone EP Impurity A).[4] The synthesis involves the formation of the propiophenone backbone followed by the introduction of the oxiranylmethoxy group via a Williamson ether synthesis.[5][6][7][8]

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard organic synthesis methodologies for Williamson ether synthesis.[8]

Step 1: Synthesis of 2'-Hydroxy-3-phenylpropiophenone

This intermediate can be synthesized via a Friedel-Crafts acylation of phenol with 3-phenylpropionyl chloride, followed by a Fries rearrangement, or through other established methods for the synthesis of hydroxypropiophenones.[9]

Step 2: Synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

-

Reaction Setup: To a solution of 2'-hydroxy-3-phenylpropiophenone (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile, add a base, for instance, anhydrous potassium carbonate (K2CO3, 1.5 eq).

-

Addition of Reagent: To the stirred suspension, add epichlorohydrin (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Spectroscopic Data (Predicted and Inferred)

While dedicated, published spectra for this specific compound are scarce, the expected spectroscopic features can be inferred from its chemical structure and from the known spectra of related compounds like Propafenone.[10] Commercial suppliers of this compound as a reference standard confirm its characterization by NMR, IR, and MS.[3][11]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Multiple signals in the range of 6.8-8.0 ppm.

-

Oxirane Protons: Characteristic signals for the CH and CH₂ groups of the epoxide ring, likely between 2.5 and 3.5 ppm.

-

-OCH₂- Protons: A doublet of doublets or a multiplet for the methylene group attached to the ether oxygen, expected around 4.0-4.5 ppm.

-

Propiophenone Chain Protons: Triplets or multiplets for the two methylene groups of the propiophenone chain, expected between 2.8 and 3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal around 198-202 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).

-

Oxirane Carbons: Signals for the CH and CH₂ carbons of the epoxide ring, typically in the range of 44-52 ppm.

-

-OCH₂- Carbon: A signal for the methylene carbon of the ether linkage, expected around 70 ppm.

-

Propiophenone Chain Carbons: Signals for the two methylene carbons, expected around 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.

-

C-O-C Stretch (Ether): Absorption bands in the region of 1250-1050 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

Oxirane Ring Vibrations: Characteristic bands around 1250, 950-810, and 840-750 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M+): Expected at m/z = 282.

-

Fragmentation Pattern: Key fragmentation would likely involve cleavage of the ether linkage, loss of the oxirane group, and fragmentation of the propiophenone chain.

Biological Activity and Potential Applications

As an impurity of Propafenone, 2'-(Oxiranylmethoxy)-3-phenylpropiophenone's biological activity has not been extensively studied. Propafenone itself is a Class 1C antiarrhythmic agent that acts by blocking sodium channels in the heart.[4][12] It also exhibits some β-blocking activity.[12]

Potential Areas of Investigation

-

Cytotoxicity: Given the presence of a reactive epoxide ring, a known structural alert for potential genotoxicity, in vitro cytotoxicity and mutagenicity studies are warranted.

-

Pharmacological Activity: It would be of interest to investigate whether this compound retains any of the antiarrhythmic or β-blocking activity of the parent drug, Propafenone.

-

Metabolism: Understanding the metabolic fate of this compound is crucial, especially if it is formed as a metabolite of Propafenone in vivo.

Logical Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Conclusion

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a chemically interesting molecule due to its structural relationship with the drug Propafenone and the presence of a reactive epoxide moiety. This guide provides a summary of its known chemical properties and a proposed synthetic route. The lack of public data on its biological activity presents an opportunity for further research. The experimental protocols and workflows outlined herein provide a framework for scientists to synthesize, characterize, and evaluate the pharmacological and toxicological profile of this compound. Such studies would be valuable for a more comprehensive understanding of the impurity profile of Propafenone and could potentially uncover novel biological activities.

References

- 1. veeprho.com [veeprho.com]

- 2. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propafenone EP Impurity C | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. 2'-Hydroxy-3-phenylpropiophenone synthesis - chemicalbook [chemicalbook.com]

- 10. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

2'-(Oxiranylmethoxy)-3-phenylpropiophenon IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-(Oxiranylmethoxy)-3-phenylpropiophenone, a significant compound in pharmaceutical synthesis, is primarily known as an intermediate and impurity in the manufacturing of Propafenone, a class 1C antiarrhythmic drug.[1] Its chemical structure and potential for reactivity, owing to the presence of an oxirane (epoxide) ring, make it a subject of interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known properties.

Chemical Identity and Synonyms

The compound is systematically named in accordance with IUPAC nomenclature, and is also recognized by several synonyms, most notably as a designated impurity in pharmacopeial standards.

IUPAC Name: 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one[2]

The "(2RS)" designation is often used to indicate a racemic mixture at the chiral center of the oxirane ring.

Synonyms:

-

Propafenone Impurity C

-

Propafenone EP Impurity C

-

2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone

-

1-(2-(((2RS)-Oxiranyl)methoxy)phenyl)-3-phenylpropan-1-one

-

1-[2-[[(2RS)-Oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₃ | [2][3] |

| Molecular Weight | 282.33 g/mol | [2][3] |

| CAS Number | 22525-95-7 | [3] |

Synthesis

The synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a key step in the overall synthesis of Propafenone. The most common route involves the etherification of 2'-hydroxy-3-phenylpropiophenone with epichlorohydrin.

Experimental Protocol: Synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

This protocol is based on general principles of Williamson ether synthesis adapted for this specific transformation, as inferred from literature on Propafenone synthesis.[4]

Materials:

-

2'-Hydroxy-3-phenylpropiophenone

-

Epichlorohydrin

-

Sodium hydroxide (or another suitable base)

-

A suitable solvent (e.g., toluene, ethanol)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (optional, but can improve yield)

Procedure:

-

Dissolve 2'-hydroxy-3-phenylpropiophenone in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add a stoichiometric excess of epichlorohydrin to the solution.

-

Slowly add a solution of sodium hydroxide while stirring vigorously. The reaction is typically carried out at a controlled temperature.

-

If using a phase-transfer catalyst, it should be added at the beginning of the reaction.

-

The reaction mixture is then heated to reflux and maintained for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[5]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated, washed with water to remove inorganic salts, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Synthesis Workflow

References

Technical Guide: Properties and Characteristics of CAS Number 22525-95-7

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of the compound with CAS number 22525-95-7. This substance is identified as a significant process impurity and synthetic intermediate of Propafenone, a Class 1C antiarrhythmic agent. The primary audience for this document includes researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs who require a thorough understanding of this molecule.

The guide summarizes key quantitative data in structured tables, outlines general experimental methodologies for analysis, and uses visualizations to depict relevant biological pathways and workflows. Given the limited publicly available data on the specific biological activity of this impurity, this guide integrates information on the parent drug, Propafenone, and the regulatory framework established by the International Council for Harmonisation (ICH) to provide a comprehensive risk assessment perspective.

Chemical and Physical Properties

The compound with CAS number 22525-95-7 is chemically known as 1-[2-[[(RS)-Oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one. It is also referred to as Propafenone Glycidyl Analog or Propafenone EP Impurity C.[1][2][3]

Data Summary

The known chemical and physical properties of CAS 22525-95-7 are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 22525-95-7 | [1][2] |

| IUPAC Name | 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one | [2] |

| Synonyms | Propafenone Glycidyl Analog, Propafenone EP Impurity C | [1][4] |

| Molecular Formula | C₁₈H₁₈O₃ | [2][5] |

| Molecular Weight | 282.34 g/mol | [2][5] |

| Appearance | Pale-Yellow Solid | [3] |

| Melting Point | 56-58 °C | [3] |

| Storage | -20°C, Keep in dark place, sealed in dry | [2][6] |

Biological Context and Potential Activity

Direct studies on the biological activity, mechanism of action, and signaling pathways of CAS 22525-95-7 are not extensively available in the public domain. Its primary relevance lies in being an impurity of the antiarrhythmic drug Propafenone.[4][7] Therefore, understanding the pharmacology of Propafenone is crucial for inferring the potential biological effects of this impurity.

Mechanism of Action of Propafenone

Propafenone is a Class 1C antiarrhythmic agent that primarily functions by blocking sodium channels in the myocardium.[5][6] This action slows the influx of sodium ions during the depolarization phase of the cardiac action potential, leading to a decrease in the rate of rise of the action potential and a slowing of conduction velocity.[6] Additionally, Propafenone exhibits weak beta-adrenergic and potassium channel blocking activities.[8] It is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6.[9]

Inferred Activity of CAS 22525-95-7

CAS 22525-95-7 is a structural precursor to Propafenone. The key structural difference is the presence of a reactive glycidyl (oxirane) group in the impurity, which in Propafenone is opened to form the 2-hydroxy-3-(propylamino)propoxy side chain responsible for its primary pharmacological activity.

The absence of the N-propylamino group in the impurity suggests that it is unlikely to possess the same sodium channel blocking activity as Propafenone. However, the presence of the electrophilic oxirane ring raises potential toxicological concerns, as epoxides can react with cellular nucleophiles such as DNA and proteins. This reactivity could be a consideration in the safety qualification of this impurity.

Regulatory Framework for Impurities

The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products.[10][11][12] The qualification process involves evaluating data to establish the biological safety of an impurity at a specified level.[1][8] This can be achieved through dedicated toxicological studies or by demonstrating that the impurity was present at or above the proposed level in safety and clinical studies of the drug substance.[10][11] Impurities that are also significant metabolites are generally considered qualified.[10]

The decision-making process for identifying and qualifying a degradation product is outlined in the workflow below.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of CAS 22525-95-7 are proprietary to pharmaceutical manufacturers. However, based on the chemical literature for related compounds, general methodologies can be outlined.

Synthesis

The synthesis of 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one is an intermediate step in the total synthesis of Propafenone. A plausible synthetic route would involve the reaction of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one with an epoxide-containing electrophile, such as epichlorohydrin, under basic conditions.

General Procedure:

-

Dissolve 1-(2-hydroxyphenyl)-3-phenylpropan-1-one in a suitable aprotic solvent (e.g., acetone, acetonitrile).

-

Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group.

-

Add epichlorohydrin dropwise to the reaction mixture at a controlled temperature.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work up the reaction by filtering the inorganic salts and removing the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired compound.

Analytical Characterization

The identification and quantification of CAS 22525-95-7 as an impurity in Propafenone are typically performed using chromatographic and spectroscopic techniques.[13][14][15]

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase column (e.g., C18) is commonly used.[16]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile).[16]

-

Detection: UV detection at a wavelength where both Propafenone and the impurity have significant absorbance (e.g., 246 nm).[16]

-

Quantification: Based on the peak area relative to a reference standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Provides higher sensitivity and selectivity for impurity profiling.[6][14]

-

The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used for the unambiguous structural elucidation of the impurity.[4][15] The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the characteristic bands of the epoxide ring.[15][17]

Signaling Pathways of the Parent Drug (Propafenone)

As the biological activity of CAS 22525-95-7 is not well-defined, we present the signaling pathway of its parent compound, Propafenone, to provide context for its potential interactions. Propafenone's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.

Conclusion

CAS number 22525-95-7, or Propafenone EP Impurity C, is a well-characterized chemical entity primarily of interest due to its status as a process impurity in the synthesis of the antiarrhythmic drug Propafenone. While its chemical and physical properties are established, there is a lack of direct evidence regarding its biological activity. Based on its structure, it is unlikely to share the primary pharmacological effects of Propafenone but may present toxicological considerations due to its reactive epoxide moiety. The control and qualification of this impurity are governed by stringent regulatory guidelines to ensure the safety and efficacy of the final drug product. Further research into the specific toxicological and pharmacological profile of this impurity would be beneficial for a more complete risk assessment.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. jpionline.org [jpionline.org]

- 3. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of drugs that increase cardiac inward rectifier Kir2.1 currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Qualification impurities for Human Use [a3p.org]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

- 10. database.ich.org [database.ich.org]

- 11. fda.gov [fda.gov]

- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 13. veeprho.com [veeprho.com]

- 14. nveo.org [nveo.org]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. ijcrt.org [ijcrt.org]

- 17. farmaciajournal.com [farmaciajournal.com]

An In-Depth Technical Guide to 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, a known impurity in the synthesis of the antiarrhythmic drug Propafenone. This document details its chemical properties, including molecular weight and formula, and presents a logical synthesis pathway for its formation as a manufacturing impurity. Furthermore, it outlines representative experimental protocols for its analysis and characterization using modern analytical techniques. The relationship of this impurity to the active pharmaceutical ingredient (API) Propafenone is also discussed, providing context for its relevance in pharmaceutical research and development.

Chemical and Physical Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone, identified as Propafenone EP Impurity C, is a key reference standard in the quality control of Propafenone manufacturing.[1][2][3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one | [4] |

| Synonyms | Propafenone EP Impurity C, 1-[2-[[(2RS)-Oxiranyl]methoxy]-phenyl]-3-phenylpropan-1-one | [3][4] |

| CAS Number | 22525-95-7 | [1][2][3] |

| Molecular Formula | C18H18O3 | [1][3] |

| Molecular Weight | 282.33 g/mol | [1][3] |

| Appearance | White to Off-White Solid | |

| Melting Point | 56-58 °C |

Synthesis and Formation

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is not typically synthesized as a primary target but rather as an impurity during the synthesis of Propafenone.[1] A common synthetic route to Propafenone involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by the opening of the resulting epoxide ring with propylamine.[5] Impurity C is likely formed from a side reaction or an unreacted intermediate.

Proposed Formation Pathway

The formation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone can be postulated to occur when the intermediate, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, reacts with epichlorohydrin, but the subsequent reaction with propylamine to form Propafenone does not proceed to completion.

Caption: Proposed synthetic pathway illustrating the formation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone as an impurity in Propafenone synthesis.

Experimental Protocols

The following are representative protocols for the analysis and characterization of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, based on standard analytical techniques for small molecules and pharmaceutical impurities.[1]

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone and to quantify it as an impurity in Propafenone samples.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a standard solution of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Inject both the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the impurity.

-

References

- 1. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Propafenone Impurities | SynZeal [synzeal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. dev.klivon.com [dev.klivon.com]

- 5. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related molecules in the field of drug discovery and materials science.

Chemical Structure and Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone possesses a molecular formula of C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol .[1] The structure features a propiophenone backbone, substituted at the 2'-position with a glycidyl ether group. This trifunctional structure, comprising a ketone, an ether linkage, and an epoxide ring, offers multiple sites for chemical modification, making it an interesting candidate for further chemical synthesis and biological evaluation.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-(Oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one |

| CAS Number | 22525-95-7 |

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 282.33 g/mol |

| SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC3CO3 |

| InChI | InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. These predictions are derived from established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns of similar organic molecules.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 7.9 | dd | 1H | Aromatic H (ortho to C=O) |

| 7.4 - 7.5 | m | 1H | Aromatic H |

| 7.1 - 7.3 | m | 7H | Aromatic H's |

| 6.9 - 7.0 | m | 2H | Aromatic H's |

| 4.3 - 4.4 | dd | 1H | O-CH₂(oxirane) |

| 3.9 - 4.0 | dd | 1H | O-CH₂(oxirane) |

| 3.3 - 3.4 | m | 1H | CH(oxirane) |

| 3.2 - 3.3 | t | 2H | -CH₂-C=O |

| 2.9 - 3.0 | t | 2H | Ph-CH₂- |

| 2.8 - 2.9 | dd | 1H | CH₂(oxirane) |

| 2.7 - 2.8 | dd | 1H | CH₂(oxirane) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~157 | C-O (aromatic) |

| ~141 | Aromatic C (quaternary) |

| ~133 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~128.4 | Aromatic CH |

| ~126 | Aromatic CH |

| ~121 | Aromatic CH |

| ~112 | Aromatic CH |

| ~70 | O-CH₂ (ether) |

| ~50 | CH (oxirane) |

| ~45 | CH₂ (oxirane) |

| ~38 | -CH₂-C=O |

| ~30 | Ph-CH₂- |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | C-H stretch (aromatic) |

| 2925 - 2850 | Medium | C-H stretch (aliphatic) |

| 1685 - 1675 | Strong | C=O stretch (aryl ketone) |

| 1600, 1580, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O-C stretch (aryl ether) |

| 950 - 850 | Medium-Strong | Oxirane ring vibrations |

| 770 - 730 | Strong | C-H bend (ortho-disubstituted aromatic) |

| 750 - 700 | Strong | C-H bend (monosubstituted aromatic) |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Major Mass-to-Charge Ratios (m/z)

| m/z | Interpretation |

| 282 | [M]⁺ (Molecular Ion) |

| 225 | [M - C₃H₅O]⁺ |

| 121 | [C₆H₅-CH₂-CH₂-C=O]⁺ |

| 105 | [C₆H₅-C=O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 57 | [C₃H₅O]⁺ |

Experimental Protocols

Synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

This protocol is adapted from general procedures for the synthesis of aryl glycidyl ethers via Williamson ether synthesis.

Materials:

-

2'-Hydroxy-3-phenylpropiophenone

-

Epichlorohydrin

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2'-Hydroxy-3-phenylpropiophenone (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

Add epichlorohydrin (1.5 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data analysis should include the determination of chemical shifts, integration, and coupling constants.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS):

-

Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The molecular ion peak and fragmentation pattern should be analyzed to confirm the structure.

Visualization of Experimental Workflow

Caption: Synthetic and characterization workflow for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a detailed synthetic protocol for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. While direct experimental data remains to be published, the information presented herein offers valuable guidance for researchers working with this compound. The synthetic route is robust and relies on standard organic chemistry techniques, and the predicted spectroscopic data provides a reliable benchmark for the characterization of the synthesized product. This document aims to facilitate further research and application of this versatile molecule.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Disclaimer: As of the latest data retrieval, no experimental ¹H NMR spectrum for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is publicly available. The following guide is based on established principles of nuclear magnetic resonance spectroscopy and predicted values derived from analogous chemical structures. This information is intended for research and academic purposes and should be corroborated with experimental data.

This technical guide offers a comprehensive overview of the predicted ¹H NMR spectrum of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. It is designed for researchers, scientists, and drug development professionals, providing detailed predictions of spectral data, a generalized experimental protocol for spectrum acquisition, and visualizations of the molecular structure and its proton signaling pathways.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is predicted to exhibit a series of signals corresponding to its distinct proton environments. The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms (oxygen), the anisotropic effects of the aromatic rings, and the strain of the oxirane ring. Below is a tabulated summary of the predicted data, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-a | 7.95 - 8.05 | dd | J ≈ 8.0, 1.5 Hz | 1H |

| H-b | 7.45 - 7.55 | m | - | 1H |

| H-c | 7.35 - 7.45 | m | - | 1H |

| H-d | 7.00 - 7.10 | d | J ≈ 8.0 Hz | 1H |

| H-e | 7.20 - 7.35 | m | - | 5H |

| H-f | 4.20 - 4.30 | dd | J ≈ 11.0, 3.0 Hz | 1H |

| H-g | 3.95 - 4.05 | dd | J ≈ 11.0, 6.0 Hz | 1H |

| H-h | 3.30 - 3.40 | m | - | 1H |

| H-i | 3.25 - 3.35 | t | J ≈ 7.5 Hz | 2H |

| H-j | 2.90 - 3.00 | t | J ≈ 7.5 Hz | 2H |

| H-k | 2.80 - 2.90 | dd | J ≈ 5.0, 4.0 Hz | 1H |

| H-l | 2.65 - 2.75 | dd | J ≈ 5.0, 2.5 Hz | 1H |

Experimental Protocols

The following is a generalized methodology for the acquisition of a ¹H NMR spectrum for a solid organic compound such as 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from contaminants. Purification can be achieved through techniques like recrystallization or column chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2]

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[1]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[4]

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus to ensure optimal signal detection.[6]

-

Locking: Lock the magnetic field frequency using the deuterium signal from the solvent. This compensates for any magnetic field drift during the experiment.[6]

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This can be performed manually or automatically.[7][8]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H spectrum.[9]

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.[7]

-

Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).[9]

-

Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the complete relaxation of protons between pulses, ensuring accurate integration.[7]

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.[7]

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have the correct absorptive Lorentzian shape.[7]

-

Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.[7]

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS peak to 0.00 ppm.[7]

-

Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to visualize the chemical structure and the logical relationships of the proton signals.

Caption: Chemical structure of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone with proton labeling.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. rsc.org [rsc.org]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. sites.bu.edu [sites.bu.edu]

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, a compound recognized as an impurity of the antiarrhythmic drug Propafenone, using mass spectrometry.[1][2][3] Given the absence of publicly available mass spectra for this specific molecule, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and provides a detailed experimental protocol for its analysis.

Compound Overview

2'-(Oxiranylmethoxy)-3-phenylpropiophenone, also known as Propafenone Impurity C, is an organic molecule with the chemical formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol .[1][3] Its structure features a propiophenone backbone substituted with an oxiranylmethoxy group, incorporating ketone, ether, and epoxide functionalities. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in pharmaceutical preparations.

| Property | Value |

| Systematic Name | 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one |

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 282.33 g/mol |

| CAS Number | 22525-95-7 |

Predicted Fragmentation Pattern

The fragmentation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone under electron ionization (EI) is predicted to be driven by the presence of its key functional groups: the ketone, the ether linkage, and the epoxide ring. The molecular ion peak ([M]⁺˙) is expected at an m/z of 282.

The primary fragmentation pathways are anticipated to be:

-

Alpha-Cleavage adjacent to the Ketone: The bond between the carbonyl carbon and the adjacent methylene group is a likely site of cleavage, a common fragmentation for ketones.[4][5] This would result in the formation of a stable acylium ion.

-

Cleavage of the Ether Bond: The ether linkage is another labile site. Cleavage can occur on either side of the oxygen atom.

-

Epoxide Ring Opening and Cleavage: The strained epoxide ring can undergo ring-opening followed by fragmentation. Cleavage of the C-C bond within the oxirane ring is a characteristic fragmentation pathway for epoxides.

Based on these principles, a set of major fragment ions can be predicted.

Table of Predicted Major Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 282 | [C₁₈H₁₈O₃]⁺˙ | Molecular Ion |

| 177 | [C₁₀H₉O₂]⁺ | Cleavage of the bond between the carbonyl group and the phenylethyl group. |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the m/z 177 ion. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the bond between the carbonyl carbon and the phenyl ring with the oxiranylmethoxy group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from the benzyl moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 57 | [C₃H₅O]⁺ | Fragment containing the oxiranylmethyl group. |

Experimental Protocol for Mass Spectrometry Analysis

This section details a recommended protocol for the analysis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for a volatile, small organic molecule of this nature.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to prepare a stock solution of 1 mg/mL.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to obtain a working concentration in the range of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Instrumentation and Parameters

-

Gas Chromatograph (GC) System:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS) System:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

-

Visualization of Workflows and Pathways

Predicted Fragmentation Pathway

References

An In-depth Technical Guide to the Formation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a crucial intermediate in the synthesis of Propafenone, a widely used antiarrhythmic drug.[1] Understanding the mechanism of its formation is paramount for optimizing the synthesis of Propafenone and for the development of related pharmaceutical compounds. This guide provides a comprehensive overview of the formation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, detailing the underlying reaction mechanism, experimental protocols, and relevant quantitative data. The synthesis is a classic example of the Williamson ether synthesis, followed by an intramolecular cyclization, and is often facilitated by phase transfer catalysis.

Reaction Mechanism

The formation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone from 2'-hydroxy-3-phenylpropiophenone and epichlorohydrin proceeds in a two-step mechanism under basic conditions. This reaction is a specific application of the Williamson ether synthesis for the formation of an ether linkage, followed by an intramolecular SN2 reaction to form the epoxide ring.

Step 1: Nucleophilic Attack of the Phenoxide on Epichlorohydrin

The reaction is initiated by the deprotonation of the hydroxyl group of 2'-hydroxy-3-phenylpropiophenone by a base, typically a hydroxide such as sodium hydroxide or potassium hydroxide. This forms a more nucleophilic phenoxide ion. The phenoxide ion then acts as a nucleophile and attacks the least sterically hindered carbon of the epichlorohydrin molecule in an SN2 reaction. This ring-opening of the epoxide results in the formation of a chlorohydrin intermediate.

Step 2: Intramolecular Cyclization to Form the Epoxide

The chlorohydrin intermediate, still under basic conditions, undergoes an intramolecular SN2 reaction. The newly formed alkoxide ion attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the final product, 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, which contains a newly formed oxirane (epoxide) ring. This intramolecular cyclization is a key step in the synthesis of epoxides from halohydrins.

Role of Phase Transfer Catalysis

In many industrial and laboratory syntheses of this compound, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide or poly(oxyethylene glycol) 400 is employed. The reaction is often carried out in a biphasic system, with the phenoxide salt in the aqueous phase and the epichlorohydrin in the organic phase. The PTC facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase, where it can react with the epichlorohydrin. This significantly increases the reaction rate and yield by overcoming the insolubility of the reactants in different phases.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone based on typical procedures described in the literature.

Materials:

-

2'-Hydroxy-3-phenylpropiophenone

-

Epichlorohydrin

-

Sodium hydroxide (or potassium hydroxide)

-

Tetrabutylammonium bromide (or other suitable phase transfer catalyst)

-

Toluene (or other suitable organic solvent)

-

Water

-

Brine solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: A solution of 2'-hydroxy-3-phenylpropiophenone in a suitable organic solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Addition of Base and Catalyst: An aqueous solution of sodium hydroxide and the phase transfer catalyst (e.g., tetrabutylammonium bromide) is added to the flask.

-

Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Reaction: The reaction mixture is then heated to a specific temperature (typically in the range of 60-80 °C) and stirred for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water and then with brine solution to remove the base and the catalyst.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, compiled from various sources describing the synthesis of Propafenone.

| Parameter | Value/Range | Notes |

| Yield | 70-85% | Yields can vary depending on the specific reaction conditions, catalyst, and purification method. |

| Reaction Temperature | 60-80 °C | Optimal temperature is crucial to ensure a reasonable reaction rate without significant side product formation. |

| Reaction Time | 4-8 hours | Reaction time is typically monitored by TLC to ensure completion. |

| Molar Ratio (2'-hydroxy-3-phenylpropiophenone:Epichlorohydrin:Base) | 1 : 1.1-1.5 : 1.1-1.5 | A slight excess of epichlorohydrin and base is often used to drive the reaction to completion. |

| Catalyst Loading (Phase Transfer Catalyst) | 1-5 mol% | The amount of phase transfer catalyst can influence the reaction rate. |

| Molecular Formula | C18H18O3 | [2] |

| Molecular Weight | 282.33 g/mol | [2] |

Visualizations

Signaling Pathway: Reaction Mechanism

Caption: Reaction mechanism for the formation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of the target compound.

Conclusion

The formation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a well-established and efficient reaction, critical for the production of the drug Propafenone. A thorough understanding of its Williamson ether synthesis-based mechanism, including the role of basic conditions and phase transfer catalysis, allows for the optimization of reaction conditions to achieve high yields and purity. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, a compound of interest in pharmaceutical research, primarily known as an impurity of the antiarrhythmic drug Propafenone. This document consolidates available information on its chemical properties, synthesis, and toxicological profile. Due to the limited publicly available data, this guide also highlights areas where further research is required, particularly concerning its spectroscopic characterization and biological activity.

Introduction

2'-(Oxiranylmethoxy)-3-phenylpropiophenone, also recognized as Propafenone Impurity C, is a key compound for analytical and quality control purposes in the manufacturing of Propafenone. Propafenone is a Class 1C antiarrhythmic agent used to treat various cardiac arrhythmias. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Therefore, a thorough understanding of the formation, characterization, and potential biological effects of impurities like 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is essential for pharmaceutical scientists and regulatory bodies. This guide aims to provide a detailed overview of the current knowledge of this compound.

Chemical and Physical Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a propiophenone derivative characterized by the presence of an oxirane (epoxide) ring linked to the aromatic core via a methoxy bridge.

Chemical Structure

-

IUPAC Name: 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one

-

Synonyms: Propafenone Impurity C, Propafenone EP Impurity C, 1-[2-[[(2RS)-Oxiranyl]methoxy]-phenyl]-3-phenylpropan-1-one

-

CAS Number: 22525-95-7

-

Molecular Formula: C₁₈H₁₈O₃[1]

-

Molecular Weight: 282.33 g/mol [1]

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

| Property | Value | Source |

| Melting Point | 56-58 °C | Predicted |

| Boiling Point | 452.8 ± 25.0 °C | Predicted |

| Density | 1.164 ± 0.06 g/cm³ | Predicted |

| pKa | Not Available | |

| LogP | Not Available | |

| Solubility | Not Available |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone are not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from the synthesis of its parent compound, Propafenone, and general organic chemistry principles. The most probable precursor is 2'-Hydroxy-3-phenylpropiophenone (Propafenone Impurity A).

Proposed Synthesis

The synthesis likely involves a nucleophilic substitution reaction between 2'-Hydroxy-3-phenylpropiophenone and an epoxide-containing electrophile, such as epichlorohydrin, under basic conditions.

Reaction: 2'-Hydroxy-3-phenylpropiophenone + Epichlorohydrin → 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

A detailed experimental protocol, based on analogous reactions, is provided below.

Experimental Protocol: Synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Materials:

-

2'-Hydroxy-3-phenylpropiophenone

-

Epichlorohydrin

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2'-Hydroxy-3-phenylpropiophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Spectroscopic Data

Detailed spectroscopic data for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is not publicly available in research literature. However, commercial suppliers of this compound as a reference standard typically provide a Certificate of Analysis with comprehensive spectroscopic data. Researchers requiring this information should obtain it from these commercial sources. The expected spectral features are outlined below.

Table of Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Data not publicly available. Expected signals would include aromatic protons, protons of the propiophenone chain, and protons of the oxiranylmethoxy group. |

| ¹³C NMR | Data not publicly available. Expected signals would include carbons of the two aromatic rings, the carbonyl carbon, and carbons of the aliphatic chain and the oxiranylmethoxy group. |

| FTIR (cm⁻¹) | Data not publicly available. Expected characteristic peaks would include C=O stretching (ketone), C-O-C stretching (ether and epoxide), and aromatic C-H stretching. |

| Mass Spec (m/z) | Data not publicly available. The expected molecular ion peak [M]⁺ would be at approximately 282.12. |

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the specific biological activity, pharmacology, or toxicology of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. Safety Data Sheets (SDS) from suppliers indicate that the toxicological properties of this compound have not been thoroughly investigated.

Toxicological Summary

The available safety data suggests that knowledge about the health hazards of this compound is incomplete. It is not currently classified as a hazardous chemical by OSHA. However, as with any chemical compound with limited toxicological data, it should be handled with care in a laboratory setting, using appropriate personal protective equipment. The SDS indicates that there is no data available on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2] Furthermore, no data is available on its ecotoxicity, persistence, degradability, or bioaccumulative potential. One supplier notes that the product is not bioactive and is intended for research and development use only.[3]

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Experimental Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a compound of significant interest in the pharmaceutical industry, primarily due to its status as an impurity of Propafenone. This guide has summarized the available information on its chemical and physical properties, and proposed a viable synthetic route. However, there is a clear and critical lack of publicly accessible, peer-reviewed data on its detailed spectroscopic characterization and, most importantly, its biological activity and toxicological profile. The absence of this data underscores the need for further research to fully understand the potential impact of this impurity on the safety and efficacy of Propafenone. Future studies should focus on the isolation and complete spectroscopic characterization of this compound, followed by comprehensive in vitro and in vivo toxicological and pharmacological evaluations. Such data would be invaluable for drug development professionals and regulatory agencies in setting appropriate limits for this impurity in pharmaceutical formulations.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Introduction

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is recognized as a process-related impurity in the synthesis of Propafenone, a class 1c anti-arrhythmic drug.[1] Its detection and quantification are crucial for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described are based on established analytical principles for similar chemical structures and are intended to serve as a robust starting point for method development and validation in research and quality control laboratories.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. The presence of aromatic rings and a ketone group in the molecule allows for sensitive ultraviolet (UV) detection. The proposed method is designed to be stability-indicating, capable of separating the target analyte from its precursors and potential degradants.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh and dissolve the sample containing 2'-(Oxiranylmethoxy)-3-phenylpropiophenone in a diluent of acetonitrile and water (50:50, v/v) to achieve a final concentration of approximately 0.5 mg/mL.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

-

The separation can be achieved using a C18 column.[2] A gradient elution is recommended to ensure adequate separation from other potential impurities.

3. Data Analysis:

-

Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

-

Method validation should be performed according to ICH guidelines to assess parameters such as linearity, accuracy, precision, and robustness.[2]

Quantitative Data Summary

| Parameter | Proposed Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30.1-35 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Detection Wavelength | 254 nm |

| Run Time | 35 minutes |

Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note

This section details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for trace-level impurity analysis. The method relies on the thermal stability and volatility of the analyte for successful chromatographic separation and subsequent mass spectrometric identification based on its unique fragmentation pattern.

Experimental Protocol

1. Sample Preparation:

-

Prepare a stock solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards and sample solutions, typically in the range of 1-100 µg/mL.

-

Transfer the final solution to a GC vial for analysis.

2. GC-MS Conditions:

-

A mid-polarity column is often suitable for compounds of this nature. A temperature gradient program is employed to ensure efficient separation and good peak shape.

3. Data Analysis:

-

The analyte is identified by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library.[3]

-

Quantification can be performed using an internal standard or an external calibration curve. The total ion chromatogram (TIC) or extracted ion chromatograms (EIC) can be used for peak area integration.

Quantitative Data Summary

| Parameter | Proposed Value |

| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |

| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (or split 10:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial 150°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-500 amu |

Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. Both ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups such as the oxirane ring, the propiophenone backbone, and the phenyl substituents.

Experimental Protocol

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required (chemical shifts are typically referenced to the residual solvent peak).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

3. Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts (δ) in ppm for both ¹H and ¹³C spectra based on known values for similar structural motifs.[4][5]

Predicted Spectral Data

| Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Group (C₆H₅-CH₂) | 7.20-7.40 (m, 5H) | 126.0-129.0, ~140.0 (Ar-C) |

| -CH₂-Ph | ~3.30 (t, 2H) | ~45.0 |

| C=O | - | ~200.0 |

| -CH₂-C=O | ~3.10 (t, 2H) | ~35.0 |

| Aromatic Ring (O-C₆H₄) | 6.90-8.00 (m, 4H) | 115.0-135.0, ~160.0 (Ar-C) |

| Oxirane CH₂ | ~2.70 (dd, 1H), ~2.90 (dd, 1H) | ~44.0 |

| Oxirane CH | ~3.40 (m, 1H) | ~50.0 |

| -O-CH₂-(oxirane) | ~4.00 (dd, 1H), ~4.30 (dd, 1H) | ~70.0 |

Logical Relationship of Structure to NMR Signals

References

Application Notes and Protocols for the Isolation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and isolation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, a known impurity in the synthesis of the antiarrhythmic drug Propafenone, often referred to as Propafenone EP Impurity C. The protocol is divided into two main stages: the synthesis of the precursor 2'-Hydroxy-3-phenylpropiophenone, and its subsequent conversion to 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, followed by purification. This protocol is intended for research and development purposes to allow for the preparation of this impurity standard for analytical method development, validation, and forced degradation studies.

Introduction

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a critical reference standard for the quality control of Propafenone manufacturing. Its availability in a pure form is essential for the accurate quantification of impurities in the final drug product, ensuring its safety and efficacy. The following protocol outlines a reliable method for the synthesis and isolation of this compound.

Experimental Protocols

Stage 1: Synthesis of 2'-Hydroxy-3-phenylpropiophenone

This stage involves the synthesis of the key intermediate, 2'-Hydroxy-3-phenylpropiophenone, via a Fries rearrangement of a phenolic ester or a related synthetic route.

Materials and Reagents:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

3-Phenylpropionic acid

-

Sodium hydroxide (NaOH)

-

Cesium fluoride (CsF)

-

Acetonitrile (CH₃CN)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and 3-phenylpropionic acid (3.4 mmol) in acetonitrile (4.0 mL) under a nitrogen atmosphere, add sodium hydroxide (80 mg, 2.0 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Add cesium fluoride (410 mg, 2.7 mmol) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to obtain 2'-Hydroxy-3-phenylpropiophenone.[1]

Stage 2: Synthesis and Isolation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

This stage describes the conversion of 2'-Hydroxy-3-phenylpropiophenone to the target compound via a Williamson ether synthesis, followed by its isolation and purification.

Materials and Reagents:

-

2'-Hydroxy-3-phenylpropiophenone

-

Epichlorohydrin

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2'-Hydroxy-3-phenylpropiophenone (1 mmol) in acetone (20 mL).

-

Add potassium carbonate (2 mmol) to the solution.

-

Add epichlorohydrin (1.5 mmol) to the mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.